molecular formula C20H24N4S2 B2906072 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide CAS No. 694478-88-1

4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2906072
CAS No.: 694478-88-1
M. Wt: 384.56
InChI Key: PISQPWHGKHNQPL-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is a synthetic compound of significant research interest due to its incorporation of both phenylpiperazine and thiosemicarbazone pharmacophores, structural motifs associated with diverse biological activities. The phenylpiperazine moiety is a well-known scaffold in neuropharmacology, often contributing to interactions with monoaminergic systems . Concurrently, the thiosemicarbazone functional group is a key structure in medicinal chemistry, extensively investigated for developing novel antimicrobial and anticancer agents . Recent scientific investigations highlight that thiosemicarbazone derivatives, particularly those incorporating a pyridine ring, demonstrate potent and selective tuberculostatic activity against Mycobacterium tuberculosis , even against resistant strains, making them promising scaffolds for antitubercular drug development . The mechanism of action for such compounds is complex and may involve multiple pathways, including enzyme inhibition or interaction with metal ions crucial for bacterial survival. This compound is presented to the research community as a chemical tool for exploring new therapeutic avenues in infectious diseases and oncology. It is strictly intended for non-clinical, in-vitro research applications in controlled laboratory settings.

Properties

IUPAC Name

4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S2/c1-22(2)18-10-8-16(9-11-18)19(25)23-12-14-24(15-13-23)20(26)21-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISQPWHGKHNQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

    Attachment of the Dimethylamino-benzenecarbothioyl Moiety: This step involves the reaction of dimethylaminobenzaldehyde with a thiocarbonyl compound, followed by coupling with the phenylpiperazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thiocarbonyl group, converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them potential candidates for therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Dimethylamino)benzenecarbothioyl]-N,N-dimethylaniline: Similar in structure but with different substituents on the piperazine ring.

    4,4’-Bis(dimethylamino)thiobenzophenone: Shares the dimethylamino-benzenecarbothioyl moiety but differs in the core structure.

Uniqueness

4-[4-(Dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is unique due to its combination of a piperazine ring with a phenyl group and a dimethylamino-benzenecarbothioyl moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.

Biological Activity

The compound 4-[4-(dimethylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₂₂N₃S₂
  • Molecular Weight: 358.52 g/mol

The compound features a piperazine ring, a dimethylamino group, and a carbothioamide moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related piperazine derivatives have shown their ability to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of Tubulin Polymerization: Certain complexes have demonstrated cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells like A549 (lung carcinoma) and HeLa (cervix carcinoma) .
  • DNA Interaction: Similar compounds have been reported to interact with DNA, causing crosslinking and subsequent cellular damage .

Neuropharmacological Effects

Piperazine derivatives are known for their interaction with neurotransmitter systems. The compound's structural features suggest potential activity at:

  • Dopamine Receptors: Analogous compounds have shown high affinity for dopamine D3 receptors, indicating possible applications in treating neurological disorders .
  • Serotonin Receptors: Some studies suggest that piperazine derivatives can modulate serotonin receptor activity, which may contribute to their anxiolytic and antidepressant effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: Compounds may inhibit specific enzymes involved in cancer progression or neurotransmitter metabolism.
  • Receptor Modulation: By binding to neurotransmitter receptors, the compound may alter neuronal signaling pathways.
  • Oxidative Stress Induction: Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to cellular apoptosis.

Case Studies and Research Findings

StudyFindings
Study on similar piperazine derivativesInduced apoptosis in A549 and HeLa cells through tubulin inhibition .
Neuropharmacological assessmentHigh affinity for dopamine D3 receptors with potential therapeutic implications .
Mechanistic studySuggested involvement of oxidative stress pathways in cancer cell death .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis typically involves coupling a substituted benzene carbothioyl group to a piperazine-1-carbothioamide core. Key steps include:

  • Cyclization : Use of 1,2-diamine derivatives with sulfonamide salts under basic conditions (e.g., DBU) to form the piperazine ring .
  • Thiocarbamoylation : Reaction of piperazine intermediates with thiophosgene or thiourea derivatives to introduce the carbothioamide group .
  • Purification : Employ flash chromatography or recrystallization (e.g., using Et₂O) for isolation . Optimization strategies:
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
  • Catalysts : DBU or DIPEA improves yields in coupling reactions .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : Confirms regiochemistry of substituents (e.g., dimethylamino vs. phenyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., piperazine ring puckering) .
  • HPLC : Monitors purity (>95% threshold for biological assays) .

Q. How do solubility and stability impact experimental design?

  • Solubility : Requires polar solvents (DMSO, methanol) for in vitro assays. Poor aqueous solubility may necessitate prodrug strategies .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in inert atmospheres to prevent thiourea degradation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying bioactivity?

Key structural determinants of activity:

Modification Impact Reference
Dimethylamino group Enhances lipophilicity and CNS penetration
Phenyl substitution Increases steric bulk, altering receptor selectivity
Thiocarbamide vs. carboxamide Improves metabolic stability but reduces solubility
Methodological approach : Iterative synthesis of analogs followed by enzymatic assays (e.g., kinase inhibition) to map pharmacophore requirements.

Q. How can computational modeling predict biological targets?

  • Molecular docking : Screens against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets .
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Pharmacophore mapping : Aligns thiourea and aromatic moieties with known active sites (e.g., dopamine D3 receptor) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Common discrepancies arise from:

  • Assay variability : Normalize data using positive controls (e.g., reference inhibitors) .
  • Structural heterogeneity : Re-characterize batches via XRD to confirm identical tautomeric forms .
  • Off-target effects : Perform counter-screening (e.g., CEREP panels) to exclude non-specific interactions .

Q. How do enzyme inhibition mechanisms differ between this compound and analogs?

Mechanistic studies involve:

  • Kinetic assays : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • Fluorescence quenching : Measures binding affinity (e.g., ΔF vs. [compound]) .
  • Mutagenesis : Identifies critical residues (e.g., Lys123 in kinase domains) .

Key Recommendations

  • Prioritize XRD for structural validation to avoid tautomer-related data conflicts .
  • Use orthogonal assays (e.g., SPR + enzymatic) to confirm target engagement .
  • Explore prodrug strategies (e.g., acetyl-protected thiourea) to enhance bioavailability .

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